molecular formula C8H8N2 B130773 3-(Aminomethyl)benzonitrile CAS No. 10406-24-3

3-(Aminomethyl)benzonitrile

Cat. No. B130773
CAS RN: 10406-24-3
M. Wt: 132.16 g/mol
InChI Key: XFKPORAVEUOIRF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzonitrile is a chemical compound that has been studied for its potential applications in neuroimaging and medical diagnostics. It is related to compounds that exhibit affinity towards the serotonin transporter, which is a target for various neurological studies and potential treatments for disorders such as depression and anxiety.

Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzonitrile and its analogues has been explored in several studies. An efficient and facile synthetic route has been reported for producing higher chemical yields of this compound. For instance, the synthesis of an F-18 fluorobenzyl analogue of DASB, which is a related compound, involved the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor . Another study described a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles, which may involve a similar synthetic pathway .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including crystallography. For example, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a compound with a similar functional group, was determined to belong to the monoclinic system, space group P21/c . This provides insight into the potential molecular geometry and electronic configuration of 3-(Aminomethyl)benzonitrile.

Chemical Reactions Analysis

3-(Aminomethyl)benzonitrile can undergo various chemical reactions, including the cyanation of aromatic C-H bonds. A study demonstrated the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation using N-nitroso as a directing group . This indicates that 3-(Aminomethyl)benzonitrile could potentially be modified through similar reactions to create a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)benzonitrile derivatives have been investigated, particularly in the context of dual fluorescence. For example, 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) exhibits dual fluorescence, which has been attributed to an intramolecular charge-transfer (ICT) state. Studies have used advanced computational methods to analyze the excited state structures and interpret transient IR and Raman measurements . These findings can provide a deeper understanding of the photophysical behavior of 3-(Aminomethyl)benzonitrile and its potential use in optical applications.

Scientific Research Applications

Chemical Properties and Basicity

  • The basicity of 3-(aminomethyl)benzonitrile, among other substituted benzonitriles, was studied using density functional theory (DFT). This research provides insights into the atomic and electronic energies of these compounds, relevant for understanding their chemical behavior and reactivity (Exner & Böhm, 2004).

Application in Corrosion Inhibition

  • 3-(Aminomethyl)benzonitrile has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, were used to understand its effectiveness (Chaouiki et al., 2018).

Synthesis of 3-Amino-1,2-Benzisoxazoles

  • A novel one-pot synthesis method has been developed for producing 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles, like 3-(aminomethyl)benzonitrile. This method involves a sequence of reactions leading to the formation of these heterocyclic compounds (Palermo, 1996).

Use in Dye Sensitized Solar Cells

  • The role of benzonitrile-based electrolytes, including 3-(aminomethyl)benzonitrile, in improving the efficiency and stability of dye sensitized solar cells (DSSCs) has been demonstrated. The use of these compounds as electrolyte solvents contributes to long-term stability and satisfactory efficiency in solar cells (Latini et al., 2014).

Bioconjugate Chemistry Applications

  • The compound 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, has been synthesized and its in vitro and in vivo properties investigated. These studies are crucial in the field of neuroimaging, specifically for visualizing the serotonin transporter (Garg et al., 2007).

Catalysis and C–CN Bond Formation

  • Research into catalytic methodologies for cyanation reactions of C–H bonds, using compounds like 3-(aminomethyl)benzonitrile, has been extensive. This includes studies on cyano-group sources and their applications in organic synthesis and natural product scaffolds (Ping, Ding, & Peng, 2016).

Biotransformation by Soil Bacteria

  • The biotransformation of compounds like 3-(aminomethyl)benzonitrile by soil bacteria such as Rhodococcus rhodochrous has been studied. This work contributes to our understanding of the environmental fate and microbial processing of such chemicals (Dadd et al., 2001).

Safety And Hazards

3-(Aminomethyl)benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a cool, well-ventilated place .

properties

IUPAC Name

3-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPORAVEUOIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146233
Record name Benzonitrile, 3-(aminomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzonitrile

CAS RN

10406-24-3
Record name Benzonitrile, 3-(aminomethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-(aminomethyl)-
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Record name 3-(Aminomethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A commercially available activated carbon-supported palladium catalyst “PDC-3000” available from Toyo C.C.I. Co., Ltd. (supported palladium: 3% by weight) was activated by reduction with hydrogen. A 100-ml autoclave was successively charged with 3.0 g of the activated catalyst, 12.8 g of isophthalonitrile containing as impurities 3.42% by weight of 3-cyanobenzamide and 0.24% by weight of 3-cyanobenzoic acid, 37 g of liquid ammonia, and 0.1 g of sodium hydroxide. Then, hydrogen was introduced into the autoclave to increase the inner pressure to 20 MPa (gauge). The concentration in the reaction solution was 0.877% by weight for the benzamide compound and 0.062% by weight for the benzoic acid compound. The autoclave was shaken at 50° C. for 30 min. The gas chromatographic analysis on the reaction product solution showed that the conversion of isophthalonitrile was 92.0 mol %, the yields of 3-cyanobenzylamine was 54.3 mol %, and the yield of m-xylylenediamine was 4.2 mol %. The by-products were substantially high-boiling substances.
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Synthesis routes and methods II

Procedure details

600 g of m-cyanobenzylamine crude product (m-cyanobenzylamine 90% by weight, m-xylylenediamine 10% by weight) obtained by hydrogen reduction of isophthalonitrile in the presence of sponge metal nickel catalyst was added dropwise in 8 kg of water while stirring at room temperature for dissolution and the solution was left to stand overnight at 5C. The crystals which precipitated were filtered by centrifugation to obtain 783 g of m-cyanobenzylamine hydrate (water content: 48% by weight).
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Synthesis routes and methods III

Procedure details

A solution of the N-(3-cyanobenzyl)phthalimide (2.70 g, 10.4 mmol) and hydrazine hydrate (2.5 mL, 51 mmol) in MeOH (50 mL) was heated to reflux for 1 h. After cooling at room temperature, CH2Cl2 and aq. 1N NaOH were added. The CH2Cl2 layer was separated, washed with brine, dried over Na2SO4, concentrated in vacuo to give an oil (1.10 g), which was pure enough for the next reaction. MS 133 (M+H) and 116 (M−NH2)
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Synthesis routes and methods IV

Procedure details

To tert-butyl 3-cyanobenzylcarbamate in CH2Cl2 (10 ml), TFA (3 ml) was added. After 1 h, volatiles were removed on a rotavap under reduced pressure. Crude residue 3-(aminomethyl)benzonitrile was dissolved in water, basified with 2N NaOH and extracted with CHCl3 (100 ml) and used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Furtmann, D Häußler, T Scheidt… - … A European Journal, 2016 - Wiley Online Library
In the absence of X‐ray data, the exploration of compound binding modes continues to be a challenging task. For structure‐based design, specific features of active sites in different …
J Cesar, K Nadrah, MS Dolenc - Tetrahedron letters, 2004 - Elsevier
Amidines can be prepared on a solid support by reducing polymer-bound amidoximes with SnCl 2 ·2H 2 O. The method has proved to be straightforward and highly efficient. …
Number of citations: 29 www.sciencedirect.com
V Zogali, D Kiousis, S Voutyra, G Kalyva… - Available at SSRN … - papers.ssrn.com
According to WHO, dengue virus is classed among major threats for future pandemics and remains at large an unmet medical need as there are currently no relevant antiviral drugs …
Number of citations: 0 papers.ssrn.com
J Weinmann, L Kirchner, M Engstler, L Meinel… - European Journal of …, 2023 - Elsevier
The human African trypanosomiasis is a devastating parasitic infection, which is caused by the protozoan Trypanosoma brucei and transmitted by the bite of the tsetse fly. An untreated …
Number of citations: 3 www.sciencedirect.com
P Linciano, A Dawson, I Pöhner, DM Costa, MS Sa… - ACS …, 2017 - ACS Publications
Pteridine reductase-1 (PTR1) is a promising drug target for the treatment of trypanosomiasis. We investigated the potential of a previously identified class of thiadiazole inhibitors of …
Number of citations: 31 pubs.acs.org
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org
T Chatterjee, DI Kim, EJ Cho - The Journal of Organic Chemistry, 2018 - ACS Publications
A transition-metal-free procedure for the synthesis of a highly valuable class of heteroaromatics, quinazolines, was developed by using easily available 2-aminobenzylamines and α,α,α-…
Number of citations: 49 pubs.acs.org
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …
M van Hulle - 2019 - commissiemer.nl
2.2 Doelstelling MGC is voornemens een nieuwe MXDA-fabriek te realiseren in West-Europa. Hierdoor wordt zowel het komende capaciteitstekort opgelost als de logistieke route naar …
Number of citations: 3 commissiemer.nl

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